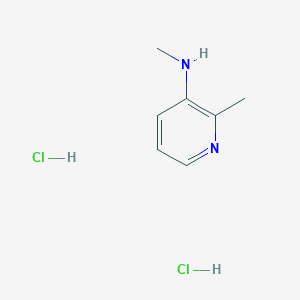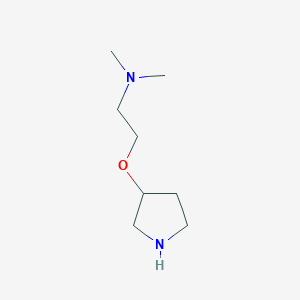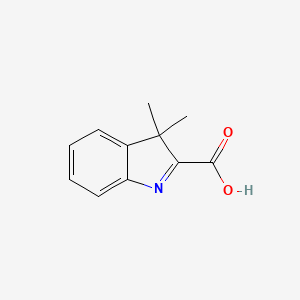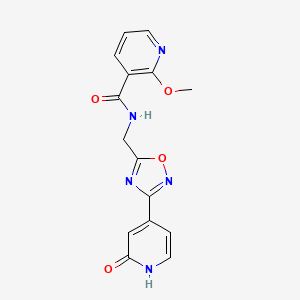![molecular formula C10H14ClNO3 B2890283 2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride CAS No. 2138020-92-3](/img/structure/B2890283.png)
2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2138020-92-3 . It has a molecular weight of 231.68 . The IUPAC name for this compound is [4- (2-aminoethyl)phenoxy]acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride” is 1S/C10H13NO3.ClH/c11-6-5-8-1-3-9 (4-2-8)14-7-10 (12)13;/h1-4H,5-7,11H2, (H,12,13);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
This compound is utilized in the synthesis of various pharmaceuticals. Its structure serves as a building block for creating new drugs with potential therapeutic effects. The phenoxy group, in particular, is a common moiety in medicinal chemistry, often associated with the modulation of biological activity .
Anti-inflammatory Agents
Derivatives of phenoxy acetic acid, such as 2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride , have been studied for their COX-2 inhibitory properties. This is significant in the development of anti-inflammatory medications that aim to provide efficacy while minimizing side effects .
Antioxidant Activity
The analogs of phenoxy acetic acid have been evaluated for their antioxidant effects. These compounds are tested against various oxidative stress assays to determine their capacity to scavenge free radicals .
Computational Chemistry Applications
In computational chemistry, this compound can be used to model interactions at the molecular level. It helps in understanding the drug-receptor interactions and predicting the pharmacological profile of new drugs .
Designing Selective Enzyme Inhibitors
The selective inhibition of enzymes like COX-2 is crucial for targeted therapeutic effects2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride derivatives are designed to selectively inhibit these enzymes, reducing the risk of side effects associated with non-selective inhibition .
Biological Effect Studies
The compound is also used in studying the biological effects of synthetic, semi-synthetic, and natural biologically active substances. It aids in researching the molecular interactions based on structure and physicochemical properties .
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(1-aminoethyl)phenoxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYZLPEHYUSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Aminomethyl)morpholin-3-yl]methanol](/img/structure/B2890202.png)


![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890205.png)
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2890207.png)


![2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide](/img/structure/B2890214.png)
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2890215.png)



![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2890223.png)